Dimethoxy Dienogest

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

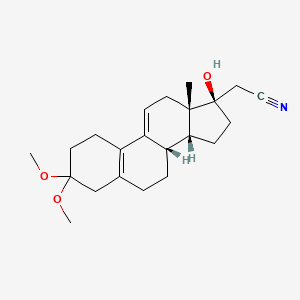

Dimethoxy Dienogest is a synthetic derivative of dienogest, a progestin medication primarily used in hormonal contraceptives and the treatment of gynecological conditions such as endometriosis. It is characterized by its unique chemical structure, which includes two methoxy groups attached to the dienogest molecule. This modification enhances its pharmacological properties, making it a valuable compound in medical and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy Dienogest typically involves the reaction of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene with perchloric acid. The reaction is carried out in the presence of solvents such as acetonitrile, acetic acid, ethyl acetate, and others. The process involves deprotection of the ketal group to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes purification steps such as crystallization from a mixture of dimethylformamide and water to ensure the final product is substantially free of impurities .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Dimethoxy Dienogest is hydrolyzed under acidic conditions to yield dienogest. This reaction involves the cleavage of methoxy groups (-OCH₃) from the steroid backbone.

Reaction conditions :

-

Reagents : 70% perchloric acid (HClO₄) in acetonitrile (CH₃CN)

-

Temperature : 20–30°C

-

Duration : 1 hour

Products :

-

Primary product : Dienogest (C20H25NO2)

-

Byproducts : Methanol (CH₃OH) and water

| Reaction Parameter | Details |

|---|---|

| Yield | >99% (crude product) |

| Mechanism | Acid-mediated demethylation |

| Key Functional Groups | Methoxy groups at positions 3 and 17 |

This step is pivotal in the synthesis of dienogest, as it removes protective methoxy groups to generate the active pharmaceutical ingredient .

Photolytic Reactions

This compound exhibits photochemical reactivity under UV light, similar to its parent compound dienogest. Key transformations include:

Photohydration :

-

Conditions : Exposure to UV light (λ = 254–365 nm) in aqueous solutions (pH 2–7)

-

Products : Photohydrates form via water addition to conjugated dienone systems.

Aromatization :

-

Pathway : Light-induced aromatization of the A-ring, converting the dienone structure to a phenolic ring.

-

Products : Estrogenic derivatives (e.g., estrone-like compounds) .

| Photoproduct | Characteristics | Biological Activity |

|---|---|---|

| Photohydrates | Revert to parent in darkness | Reduced progestogenic activity |

| Aromatized derivatives | Phenolic A-ring structure | Estrogenic activity |

These reactions highlight the compound’s environmental photolability, with implications for its persistence and endocrine-disrupting potential .

Thermal Dehydration

Photohydrates derived from this compound undergo thermal dehydration in the dark, regenerating the parent compound:

PhotohydrateΔDimethoxy Dienogest+H2O

Conditions :

-

Temperature : Ambient to 40°C

-

Time : Hours to days

This reversibility complicates environmental fate assessments, as photoproducts may transiently persist before reverting .

Applications De Recherche Scientifique

Treatment of Endometriosis

Dimethoxy Dienogest has shown significant efficacy in managing endometriosis-related symptoms. A systematic review and meta-analysis indicated that it effectively reduces pain associated with endometriosis and decreases the size of endometriotic lesions. In clinical studies, patients treated with this compound reported improvements in dysmenorrhea, non-menstrual pelvic pain, and dyspareunia .

Case Study Findings:

- In a prospective observational study involving 81 patients with endometriomas (diameter ≥4 cm), treatment with 2 mg of this compound daily resulted in a reduction of cyst size from an average of 50.5 mm to 34 mm over one year. Pain scores decreased significantly from 6.6 to 1.2 on a numerical rating scale .

- Another study demonstrated that this compound reduced cell viability in human endometrial stromal cells exposed to inflammatory cytokines, suggesting its potential role in mitigating the pathogenesis of endometriosis .

Scientific Research Applications

This compound is not only used clinically but also serves various scientific research purposes:

- Pharmaceutical Research: It acts as a reference compound for developing new progestogens and evaluating their pharmacological properties.

- Biological Studies: Researchers investigate its effects on hormone regulation and cellular processes, particularly concerning reproductive health.

- Chemical Research: It is involved in synthesizing new compounds and studying their biological activity.

Mécanisme D'action

Dimethoxy Dienogest exerts its effects by acting as an agonist at the progesterone receptor. It has a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. The compound also exhibits antiandrogenic properties, which help in reducing androgen-dependent symptoms such as acne. The molecular targets include the progesterone receptor, and the pathways involved are related to hormonal regulation and cellular proliferation .

Comparaison Avec Des Composés Similaires

Norethindrone: Similar in structure but contains an ethinyl group instead of a cyanomethyl group at carbon 17.

Levonorgestrel: Another progestin with different pharmacological properties.

Medroxyprogesterone Acetate: Used in hormone therapy but has a different chemical structure and effects.

Uniqueness: Dimethoxy Dienogest is unique due to its specific chemical modifications, which enhance its progestagenic and antiandrogenic effects. This makes it particularly effective in treating conditions like endometriosis and hormonal imbalances, with fewer side effects compared to other progestins .

Propriétés

IUPAC Name |

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQICJYXLKNOT-MXEMCNAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.